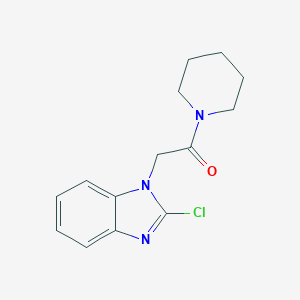![molecular formula C12H12N4O2S2 B277209 N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, commonly known as ATDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. ATDA is a small molecule that belongs to the class of thioamides and has been studied for its ability to act as an anti-inflammatory and analgesic agent.
作用机制
ATDA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, ATDA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ATDA has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, ATDA has been shown to reduce oxidative stress and improve antioxidant status in animal models. Additionally, ATDA has been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the advantages of using ATDA in lab experiments is its relatively simple synthesis method. Additionally, ATDA has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of using ATDA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on ATDA. One area of interest is the development of more efficient synthesis methods for ATDA. Additionally, further research is needed to fully understand the mechanism of action of ATDA and its potential use in the treatment of various diseases. Other potential future directions include the development of novel derivatives of ATDA and the investigation of its potential use in combination with other drugs.
合成方法
ATDA can be synthesized through a multi-step process that involves the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-chloroacetylphenylacetic acid. The resulting compound is then further reacted with ammonia to obtain ATDA.
科学研究应用
ATDA has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that ATDA has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ATDA has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
属性
分子式 |
C12H12N4O2S2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O2S2/c1-7(17)14-9-4-2-8(3-5-9)10(18)6-19-12-16-15-11(13)20-12/h2-5H,6H2,1H3,(H2,13,15)(H,14,17) |
InChI 键 |
HHDJFAQBSBSZFV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)